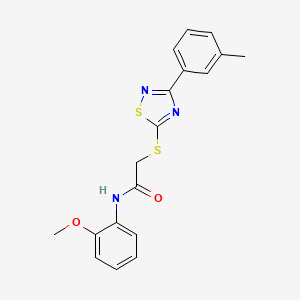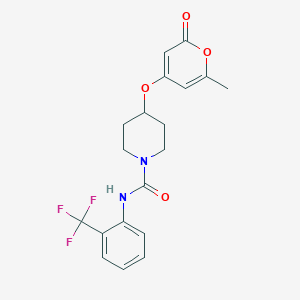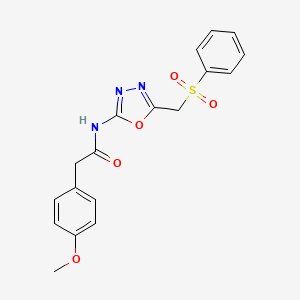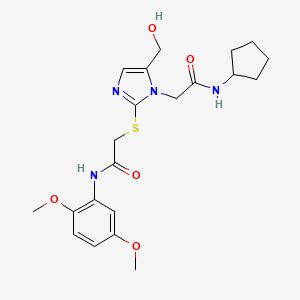
5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with various functional groups including a methoxyphenyl group, a methylthio group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring would provide a planar, aromatic core, while the substituents would add steric bulk and potentially influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its substituents. For example, the methoxy group is an electron-donating group, which could increase the electron density on the imidazole ring and make it more nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and trifluoromethyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography for Biochemical Analysis
A study by Krause (1981) details the use of high-performance liquid chromatography for determining the levels of a structurally similar anti-inflammatory substance in plasma and urine. This method highlights the analytical capabilities for substances with complex structures like 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, focusing on the oxidation mechanisms and measurement of metabolic products in biological fluids (Krause, 1981).
Cardiac Function Improvement
Research involving compounds with related structures to 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole demonstrates potential applications in improving cardiac function. Studies by Ruffmann, Mehmel, and Kübler (1981), as well as Nebel, Sabin, and Surawitzki (1981), have shown positive inotropic effects on the heart following oral administration, suggesting potential therapeutic value in cardiac insufficiency treatments (Ruffmann, Mehmel, & Kübler, 1981); (Nebel, Sabin, & Surawitzki, 1981).
Potential for Non-Glycoside, Non-Adrenergic Cardiotonic Applications
Further exploration into compounds like 5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has led to the discovery of non-glycoside, non-adrenergic cardiotonic agents that show promise for the treatment of chronic heart failure. The hemodynamic effects observed by Thormann, Kramer, and Schlepper (1981) post-administration indicate significant therapeutic potential (Thormann, Kramer, & Schlepper, 1981).
Investigations into Metabolites and Biological Interactions
Studies such as those conducted by Kavanagh et al. (2012) focus on the identification of metabolites for related compounds in urine samples, providing insights into the metabolic pathways and potential interactions within the body. This research is essential for understanding how such compounds are processed and their ultimate effects on human health (Kavanagh et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-24-15-8-6-12(7-9-15)16-11-22-17(25-2)23(16)14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJLFVNUXRLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2977183.png)


![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)


![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)
